1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide
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Overview
Description
1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide is a synthetic cannabinoid designer drug that is structurally similar to other indazole-based compounds. It is characterized by the replacement of the 1-naphthyl amide moiety with an 8-quinolinyl amide . This compound was first observed on illicit Internet drug sites in the summer of 2013 . Despite its structural similarities to other synthetic cannabinoids, the physiological and toxicological properties of this compound have not been extensively reported .
Preparation Methods
The synthesis of 1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide involves several steps, starting with the preparation of the indazole core. The synthetic route typically includes the following steps:
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Fluoropentyl Chain: The fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a fluoropentyl halide reacts with the indazole core.
Attachment of the Quinolinyl Amide: The final step involves the formation of the quinolinyl amide by reacting the indazole derivative with 8-aminoquinoline.
Chemical Reactions Analysis
1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can occur at the fluoropentyl chain, leading to the formation of different derivatives.
The major products formed from these reactions include hydroxylated and reduced derivatives, which can be further analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide has several scientific research applications, including:
Mechanism of Action
1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide exerts its effects by acting as an agonist at cannabinoid receptors, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). The binding of this compound to these receptors activates intracellular signaling pathways, leading to various physiological and psychoactive effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is known to mimic the effects of Δ9-tetrahydrocannabinol (THC), the main psychoactive constituent of cannabis .
Comparison with Similar Compounds
1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide is similar to other synthetic cannabinoids, such as 5F-MN-018 and AKB48, which also feature indazole cores and fluorinated side chains . this compound is unique due to the presence of the 8-quinolinyl amide moiety, which distinguishes it from other compounds in this class . Similar compounds include:
Properties
Molecular Formula |
C22H21FN4O |
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Molecular Weight |
376.4 |
IUPAC Name |
1-(5-fluoropentyl)-N-quinolin-8-ylindazole-3-carboxamide |
InChI |
InChI=1S/C22H21FN4O/c23-13-4-1-5-15-27-19-12-3-2-10-17(19)21(26-27)22(28)25-18-11-6-8-16-9-7-14-24-20(16)18/h2-3,6-12,14H,1,4-5,13,15H2,(H,25,28) |
InChI Key |
GMRIDDSOZRLMAN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NN2CCCCCF)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Synonyms |
1-(5-fluoropentyl)-N-(quinolin-8-yl)-1H-indazole-3-carboxamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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